molecular formula C11H11NO3 B1519461 6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 26518-72-9

6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1519461
CAS No.: 26518-72-9
M. Wt: 205.21 g/mol
InChI Key: KARZBZOCCAOBPH-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing both oxygen and nitrogen heteroatoms. The primary International Union of Pure and Applied Chemistry name, 6-acetyl-4-methyl-2H-benzo[b]oxazin-3(4H)-one, reflects the specific substitution pattern and ring numbering system characteristic of the benzoxazinone framework. The compound bears the Chemical Abstracts Service registry number 26518-72-9, which uniquely identifies this particular substituted benzoxazinone derivative.

Alternative naming conventions for this compound include several systematic variations that emphasize different structural aspects. The compound may be referred to as 6-acetyl-4-methyl-2H-1,4-benzoxazin-3(4H)-one, which represents a simplified notation that omits the benzo[b] designation while maintaining the essential structural information. Additionally, the compound appears in chemical databases under the name 6-acetyl-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, which explicitly indicates the saturation state of specific ring positions.

The molecular formula C₁₁H₁₁NO₃ accurately represents the atomic composition, indicating eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight of 205.21 grams per mole provides essential information for quantitative analytical applications and synthetic planning. The International Chemical Identifier key KARZBZOCCAOBPH-UHFFFAOYSA-N serves as a unique digital fingerprint for computational chemistry applications and database searches.

Chemical database entries reveal additional nomenclature variations that reflect historical naming practices and regional preferences. Some sources employ the designation 2H-1,4-Benzoxazin-3(4H)-one, 6-acetyl-4-methyl-, which follows Chemical Abstracts Service indexing conventions by placing the parent heterocycle name first followed by substituent descriptors. This naming approach facilitates systematic organization in large chemical databases and patent literature searches.

Molecular Geometry and Conformational Analysis

The molecular geometry of 6-acetyl-4-methyl-2H-benzo[b]oxazin-3(4H)-one exhibits characteristics typical of fused heterocyclic systems while displaying unique features attributable to its specific substitution pattern. The core benzoxazinone framework consists of a planar benzene ring fused to a six-membered oxazinone ring, creating a rigid bicyclic system that constrains molecular flexibility. The planarity of the benzoxazinone system has been consistently observed in related derivatives, suggesting that this structural feature represents a fundamental characteristic of the compound class.

Conformational analysis reveals that the acetyl substituent at the 6-position introduces additional geometric considerations that influence the overall molecular shape. The carbonyl group of the acetyl moiety can adopt different orientations relative to the benzoxazinone plane, potentially leading to distinct conformational isomers. Computational studies on related benzoxazinone derivatives indicate that electronic effects of substituent groups can result in bond angle distortions at carbon atoms involved in carbonyl and imine functionalities.

The methyl substituent at the 4-position of the oxazinone ring occupies a critical position that affects both steric interactions and electronic properties of the molecule. This substitution pattern distinguishes the compound from unsubstituted benzoxazinone derivatives and contributes to unique conformational preferences. The nitrogen atom bearing the methyl group exhibits pyramidal geometry, which can influence intermolecular interactions and solid-state packing arrangements.

Simplified Molecular Input Line Entry System notation for the compound, CC(=O)C1=CC=C2OCC(=O)N(C)C2=C1, provides a linear representation of the molecular connectivity that captures essential structural features. This notation reveals the sequential arrangement of functional groups and their relationship to the core heterocyclic framework. The International Chemical Identifier string InChI=1S/C11H11NO3/c1-7(13)8-3-4-10-9(5-8)12(2)11(14)6-15-10/h3-5H,6H2,1-2H3 offers a more detailed description of the molecular structure that includes hydrogen atom positions and connectivity information.

X-ray Crystallographic Studies and Solid-State Packing Arrangements

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure of 6-acetyl-4-methyl-2H-benzo[b]oxazin-3(4H)-one in the solid state. Although specific crystallographic data for this exact compound are not extensively documented in the available literature, studies of closely related benzoxazinone derivatives provide valuable insights into expected structural features and packing arrangements.

Crystallographic investigations of related benzoxazinone compounds reveal that these molecules typically form well-defined crystal lattices characterized by specific intermolecular interactions. The planar nature of the benzoxazinone framework facilitates π-π stacking interactions between adjacent molecules, leading to columnar arrangements in the crystal structure. These stacking interactions typically occur with intermolecular distances ranging from 3.2 to 3.6 Angstroms, which are characteristic values for aromatic π-π interactions.

Hydrogen bonding patterns play a crucial role in determining solid-state packing arrangements for benzoxazinone derivatives. The presence of carbonyl oxygen atoms and nitrogen heteroatoms creates potential hydrogen bond acceptor sites, while substituent groups may provide hydrogen bond donors. In related dihydro-benzoxazine derivatives, intermolecular O-H···O hydrogen bonds have been identified as primary stabilizing interactions, with typical O···O distances of approximately 2.0 Angstroms.

Crystal symmetry considerations indicate that benzoxazinone compounds often crystallize in space groups that accommodate the molecular shape and intermolecular interaction patterns. Related benzoxazinone derivatives have been observed to crystallize in various space groups including triclinic, monoclinic, and orthorhombic systems, depending on the specific substitution pattern and packing requirements. The influence of substituent groups on crystal packing becomes particularly evident when comparing different derivatives within the benzoxazinone family.

Comparative Structural Analysis with Related Benzoxazinone Derivatives

Comparative structural analysis of 6-acetyl-4-methyl-2H-benzo[b]oxazin-3(4H)-one with related benzoxazinone derivatives reveals both similarities and distinctive features that arise from specific substitution patterns. The parent compound 2H-1,4-benzoxazin-3(4H)-one, with molecular formula C₈H₇NO₂ and molecular weight 149.15, provides a baseline for understanding the structural impact of substitution. The addition of both acetyl and methyl substituents significantly alters the molecular properties while maintaining the core benzoxazinone framework.

Comparison with 6-acetyl-2H-1,4-benzoxazin-3(4H)-one, which lacks the 4-methyl substituent, demonstrates the specific influence of methylation at the nitrogen position. This unsubstituted derivative exhibits molecular formula C₁₀H₉NO₃ and molecular weight 191.18, differing by exactly one methyl group from the target compound. The presence of the methyl substituent affects both steric interactions and electronic properties, influencing intermolecular associations and potential reactivity patterns.

The structural comparison extends to other methylated benzoxazinone derivatives, including 6-methyl-2H-1,4-benzoxazin-3(4H)-one. This compound, with molecular formula C₉H₉NO₂ and molecular weight 163.17, demonstrates the isolated effect of methyl substitution on the benzene ring. The melting point of 207-209°C for this derivative provides insight into the thermal stability characteristics of methylated benzoxazinones.

Compound Molecular Formula Molecular Weight Substitution Pattern
6-acetyl-4-methyl-2H-benzo[b]oxazin-3(4H)-one C₁₁H₁₁NO₃ 205.21 6-acetyl, 4-methyl
6-acetyl-2H-1,4-benzoxazin-3(4H)-one C₁₀H₉NO₃ 191.18 6-acetyl
6-methyl-2H-1,4-benzoxazin-3(4H)-one C₉H₉NO₂ 163.17 6-methyl
2H-1,4-benzoxazin-3(4H)-one C₈H₇NO₂ 149.15 unsubstituted

Further structural comparisons reveal the diversity within the benzoxazinone family through examination of halogenated derivatives such as 6-acetyl-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. This fluorinated analog exhibits molecular formula C₁₀H₈FNO₃ and molecular weight 209.17, demonstrating how halogen substitution affects molecular properties while maintaining the core structural framework. The introduction of electronegative fluorine atoms significantly alters the electronic distribution within the molecule, potentially affecting both physical properties and chemical reactivity.

The analysis extends to more complex derivatives, including compounds with extended substituent groups such as 4-(benzoylmethyl)-6-methyl-2H-1,4-benzoxazin-3-one. This derivative, with molecular formula C₁₇H₁₅NO₃ and molecular weight 281.30, illustrates the structural modifications possible within the benzoxazinone framework while maintaining essential heterocyclic characteristics. Such comparisons highlight the versatility of the benzoxazinone scaffold for developing structurally diverse chemical libraries with potentially varied biological and materials properties.

Properties

IUPAC Name

6-acetyl-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(13)8-3-4-10-9(5-8)12(2)11(14)6-15-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARZBZOCCAOBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

This method allows for the introduction of the acetyl group at the 6-position and the methyl group at the 4-position by using appropriately substituted starting materials.

Copper-Catalyzed One-Pot Synthesis via Cascade Condensation and C–N Coupling

A more recent and efficient method involves a copper(I)-catalyzed one-pot synthesis that combines condensation and intramolecular C–N coupling in a single step. This approach uses 2-(o-haloaryloxy)acyl chlorides and primary amines as starting materials. The reaction proceeds via the formation of an amide intermediate, which undergoes intramolecular cyclization catalyzed by copper(I) iodide and ligands such as 1,10-phenanthroline.

  • Advantages:

    • One-pot procedure reduces purification steps
    • Mild reaction conditions
    • Good to excellent yields (typically >70%)
    • Broad substrate scope allowing substitution at the 4-position by varying the amine
  • Typical reaction conditions:

    • Catalyst: CuI (10 mol%)
    • Ligand: 1,10-Phenanthroline
    • Solvent: 1,2-Dimethoxyethane (DME) or similar ethers
    • Temperature: Moderate heating (e.g., 80–100 °C)
    • Reaction time: Several hours

This method is particularly attractive for synthesizing various substituted 2H-1,4-benzoxazin-3(4H)-ones, including 6-acetyl derivatives, with high efficiency and fewer by-products.

Stepwise Synthesis via Chloroacetyl Chloride and 2-Aminophenol

Another established route involves the reaction of 2-aminophenol with chloroacetyl chloride under basic conditions, followed by cyclization to form the oxazinone ring. This method may include:

  • Initial formation of 2-chloro-N-(2-hydroxyphenyl)acetamide intermediate
  • Cyclization promoted by heating or base catalysis
  • Alkylation steps if required to introduce methyl substituents

Reported yields for this method range from 30% to 78%, depending on the exact conditions and purification methods employed.

Industrial Production Considerations

Industrial synthesis of 6-acetyl-4-methyl-2H-benzo[b]oxazin-3(4H)-one generally builds upon the above laboratory methods but optimizes them for scale-up:

  • Use of continuous flow reactors to enhance reaction control and safety
  • High-throughput screening to optimize catalysts, solvents, and temperature
  • Emphasis on greener solvents and minimizing waste to comply with environmental regulations
  • Process intensification to improve yield and purity

Such optimizations ensure cost-effectiveness and sustainability in large-scale production.

Comparative Analysis of Preparation Methods

Method Key Features Reaction Conditions Yield Range (%) Advantages Limitations
Condensation with Acylating Agent Lewis acid catalyzed, mild conditions ZnCl2, toluene/DCM, RT to reflux 60–80 Simple, well-established Requires purified intermediates
Cu-Catalyzed One-Pot Synthesis One-pot, cascade condensation and C–N coupling CuI, 1,10-phenanthroline, DME, 80–100 °C 70–95 Efficient, broad substrate scope Requires copper catalyst and ligand
Stepwise Chloroacetyl Chloride Route Intermediate formation and cyclization Base, heating, DMF or acetone 30–78 Straightforward Multiple steps, moderate yields

Research Findings and Notes

  • The copper-catalyzed one-pot method is reported to be highly efficient and environmentally friendlier due to reduced reaction steps and waste generation.
  • The condensation method using 2-aminophenol derivatives allows for structural variation by changing the substituents on the starting materials, enabling the synthesis of various analogs.
  • Stepwise methods involving chloroacetyl chloride are classical but may suffer from lower yields and longer reaction times.
  • Recent studies emphasize the importance of catalyst choice and solvent in optimizing reaction rates and selectivity.
  • Industrial synthesis adapts these methods with process intensification techniques to maximize yield and purity while minimizing environmental impact.

Summary Table of Preparation Methods for 6-Acetyl-4-methyl-2H-benzo[b]oxazin-3(4H)-one

Preparation Method Starting Materials Catalyst/Conditions Yield (%) Notes
Condensation of 2-Aminophenol + Acylating Agent 2-Aminophenol derivative, acetylating agent ZnCl2, toluene/DCM, mild heating 60–80 Common lab-scale method, moderate conditions
Cu-Catalyzed One-Pot Synthesis 2-(o-haloaryloxy)acyl chlorides, primary amines CuI, 1,10-phenanthroline, DME, 80–100 °C 70–95 Efficient, broad scope, one-pot cascade process
Stepwise Chloroacetyl Chloride Route 2-Aminophenol, chloroacetyl chloride Base (K2CO3), DMF, heating 30–78 Classical, multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction of the oxazinone ring can yield corresponding amines. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the benzene ring. Common reagents include halogens (for electrophilic) and strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions:

The compound's reactions often require specific reagents:

  • Oxidation: Potassium permanganate in acidic medium.

  • Reduction: Sodium borohydride in an alcoholic solvent.

  • Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution.

Major Products:

  • Oxidation: Forms quinone derivatives.

  • Reduction: Yields amines.

  • Substitution: Substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Synthetic Chemistry

6-Acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one serves as a versatile building block in synthetic chemistry. Its structure allows for modifications to create various derivatives that may possess enhanced biological activities or improved properties for specific applications.

Research indicates that this compound can act as an enzyme inhibitor, making it a candidate for drug development. Its unique molecular interactions facilitate its use in designing pharmaceuticals targeting specific biological pathways.

Mechanism of Action : The compound interacts with molecular targets through hydrogen bonding and hydrophobic interactions, which are critical for inhibiting enzymatic activity or disrupting protein-protein interactions.

Industrial Applications

In industry, this compound is utilized in the synthesis of polymers and as an intermediate in dye production. Its properties make it suitable for creating colorants with specific characteristics needed in various applications .

Case Study 1: Pharmaceutical Development

A study explored the potential of this compound as a scaffold for developing enzyme inhibitors. The research demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in disease pathways, suggesting its utility in therapeutic formulations.

Case Study 2: Polymer Science

In polymer chemistry, the compound was incorporated into polymer matrices to improve thermal stability and mechanical properties. The resulting materials showed enhanced performance compared to traditional polymers, indicating its potential for use in advanced material applications.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes. Its oxazine ring can engage in hydrogen bonding and hydrophobic interactions, which are critical for its biological activity. Pathways involved typically include inhibition of enzymatic activity or disruption of specific protein-protein interactions.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents (Position) Key Properties References
6-Acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Acetyl (C6), Methyl (C4) Electron-withdrawing acetyl enhances hydrogen bonding; methyl increases steric hindrance. High solubility in polar solvents.
6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one Chloro (C6) Strong electron-withdrawing effect; improves electrophilic substitution resistance. Lower solubility due to halogen. Herbicidal activity.
8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one Acetyl (C8), Benzyloxy (C6) Bulky benzyloxy reduces solubility; acetyl at C8 alters electronic distribution. Potential for metabolic oxidation.
6-Bromo-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Bromo (C6), Methyl (C4) Bromine’s size increases steric effects; enhances halogen bonding. Suitable for Suzuki coupling.
2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one Nitro (C6), Dimethyl (C2) Nitro group strongly electron-withdrawing; dimethyl stabilizes the oxazinone ring. Limited solubility in aqueous media.

Key Insights :

  • Acetyl vs.
  • Methyl vs. Bulkier Groups : The C4 methyl group in the target compound provides moderate steric hindrance, balancing reactivity and stability, unlike bulky substituents like benzyloxy, which may hinder molecular recognition .

Comparison :

  • The target compound’s synthesis emphasizes functional group compatibility, whereas halogenated derivatives require harsher reagents (e.g., bromoacetyl bromide) .
  • Bromo-substituted analogues () are pivotal in cross-coupling reactions, a pathway less accessible to acetylated derivatives due to ketone stability .

Key Findings :

  • The acetyl group in the target compound may enhance selectivity for neurological targets compared to chloro derivatives, which are more potent in herbicidal applications .

Biological Activity

6-Acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, a compound characterized by its complex oxazine and benzene ring structure, has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential applications in medicine and industry.

Chemical Structure

The compound has the following chemical formula: C11H11NO3C_{11}H_{11}NO_3. Its structural representation includes an acetyl group at the 6-position and a methyl group at the 4-position of the oxazine ring.

Synthesis Methods

The synthesis typically involves:

  • Condensation Reaction : A 2-aminophenol derivative is reacted with an acylating agent under mild conditions, often using a Lewis acid catalyst such as zinc chloride.
  • Cyclization : This step leads to the formation of the oxazine ring structure.

Industrial Production

On an industrial scale, optimized methods such as continuous flow reactors are employed to enhance yield and reduce environmental impact by minimizing solvent waste.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, studies have shown effective inhibition against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi45 µg/mL
K. pneumoniae30 µg/mL

These results demonstrate comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study identified a derivative as a selective inhibitor of CDK9, leading to apoptosis in cancer cell lines such as MV4-11. The treatment resulted in a significant reduction in key oncogenic proteins like Mcl-1 and c-Myc, suggesting potential for use in hematologic malignancies .

Anti-inflammatory Effects

In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, compounds demonstrated over 70% inhibition of TNF-α production at concentrations of 10 µg/mL, indicating their potential in treating inflammatory diseases .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : Interaction with molecular targets through hydrogen bonding and hydrophobic interactions.
  • Disruption of Protein Interactions : Affecting protein-protein interactions critical for cellular function.

Case Studies and Research Findings

Several studies highlight the compound's versatility:

  • Antimicrobial Study : A series of derivatives were synthesized and tested against multiple pathogens. The results indicated that modifications to the benzene ring influenced antibacterial potency.
  • Cancer Research : The selective CDK9 inhibitor derived from the compound showed promising results in xenograft mouse models, emphasizing its potential in cancer therapy .
  • Inflammation Models : Inflammatory response assays indicated that specific derivatives could significantly reduce cytokine levels, supporting further exploration for therapeutic applications in autoimmune conditions .

Q & A

Q. How are reaction conditions optimized for scale-up synthesis without compromising purity?

  • Methodological Answer : Pilot studies using Design of Experiments (DoE) vary parameters (solvent polarity, catalyst loading). For example, replacing DMF with THF reduces toxicity while maintaining >90% yield in gram-scale reactions .

Advanced Applications

Q. What methodologies assess benzoxazinone derivatives as fluorescent probes in materials science?

  • Methodological Answer : Fluorescence spectroscopy (λex = 350 nm, λem = 450 nm) quantifies quantum yield. Substituents like ethynyl groups enhance π-conjugation, shifting emission wavelengths .

Q. How are benzoxazinones functionalized for use in metal-organic frameworks (MOFs)?

  • Methodological Answer : Introducing carboxylate groups (e.g., 6-carboxylic acid derivatives) enables coordination with metal nodes (e.g., Zn2+). Solvothermal synthesis (120°C, 48 hrs) produces MOFs with BET surface areas >1000 m²/g .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
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6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

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